2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline - 1448895-09-7

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline

Catalog Number: EVT-276309
CAS Number: 1448895-09-7
Molecular Formula: C24H28N4O3
Molecular Weight: 420.5
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline, also known as ML314, is a non-peptidic, small-molecule compound that acts as a β-arrestin biased agonist for the neurotensin 1 receptor (NTR1). [] It has garnered significant interest in scientific research due to its potential therapeutic implications for various disease states, including addiction. [] ML314 belongs to the quinazoline class of compounds, which are known for their diverse biological activities. [, ] This compound represents a novel approach to targeting NTR1 by selectively activating the β-arrestin pathway, offering potential advantages over traditional Gq-coupled pathway agonists. []

Synthesis Analysis

The synthesis of 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) involves a multi-step process. While the specific details of the final steps leading to ML314 are not described in the provided literature, the synthesis likely builds upon established methods for producing quinazoline derivatives. A common approach involves the condensation of a 4-chloro-6,7-dimethoxyquinazoline intermediate with a substituted aniline. [, ] This intermediate itself can be synthesized through a series of reactions starting from vanillin. [] The optimization of these steps is crucial for achieving a high overall yield of the final compound. []

Molecular Structure Analysis

The molecular structure of 2-cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline features a quinazoline core substituted at position 2 with a cyclopropyl group, at positions 6 and 7 with methoxy groups, and at position 4 with a piperazine ring further substituted with a 2-methoxyphenyl group. [] This complex structure contributes to its specific interactions with the NTR1 receptor and its biased agonist activity. Detailed structural analysis using techniques like X-ray diffraction, NMR spectroscopy, and computational modeling (DFT) would be valuable to understand the conformational properties and electronic features of ML314. []

Applications

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) has shown promise in preclinical studies investigating its potential for treating various conditions. Its primary application has been in the field of addiction research, where it has been explored for its ability to modulate NTR1 signaling, known to play a role in reward and reinforcement pathways. [] Beyond addiction, ML314 could also be investigated for its potential in other areas where NTR1 is implicated, such as pain, anxiety, and schizophrenia. [, ] For example, selective activation of the β-arrestin pathway by ML314 may offer a new strategy for managing chronic pain without the side effects associated with traditional opioid analgesics. Further preclinical and clinical studies are required to fully understand its therapeutic potential.

Future Directions
  • Detailed in vivo studies: Examining the in vivo properties of ML314 in various animal models is crucial to understand its pharmacological effects, pharmacokinetic profile, and potential therapeutic benefits across different disease states. []

This section explores compounds structurally related to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) as discussed in the provided research articles. These compounds share key structural features, chemical classes, or categories, offering insights into the development and activity of ML314, a brain-penetrant non-peptidic β-arrestin biased agonist of the Neurotensin NTR1 receptor [, ].

6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline

Compound Description: 6,7-Dimethoxy-4-(piperazin-1-yl)quinazoline serves as a crucial intermediate in the synthesis of various quinazoline derivatives, including ML314 []. Its structure provides a foundation for further modifications to optimize desired pharmacological properties.

Relevance: This compound represents the core structure of ML314, lacking only the 2-cyclopropyl and 4-(2-methoxyphenyl) substituents. Understanding its synthesis and reactivity is essential for developing analogs of ML314 [].

8-Chloro-2-[4-(2-furoyl)piperazin-1-yl]-6,7-dimethoxyquinazolin-4-amine hydrochloride (8-chloroprazosin hydrochloride)

Compound Description: 8-Chloroprazosin hydrochloride, synthesized from vanillin, is used as an internal standard for quantifying prazosin in human plasma []. Prazosin itself is a well-known α1-adrenoceptor antagonist with applications in treating hypertension.

Relevance: This compound shares the 6,7-dimethoxyquinazoline core and a piperazine substituent at position 2 with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). It highlights the structural diversity possible within the quinazoline class and the potential for various pharmacological activities [].

4-Amino-2-(4-butanoylhexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxyquinazoline HCl (DDQ)

Compound Description: 4-Amino-2-(4-butanoylhexahydro-1H-1, 4-diazepin-1-yl)-6,7-dimethoxyquinazoline HCl (DDQ) is rapidly absorbed and primarily excreted through bile in rats and rabbits. Its primary metabolites are O- and N-glucuronides of 7-O-desmethyl DDQ in rats and the N-glucuronide of DDQ in rabbits [].

Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), possesses the 6,7-dimethoxyquinazoline core and demonstrates the potential for metabolic modifications on this scaffold. While the specific activities of DDQ are not detailed, its metabolic profile provides valuable insight into the potential metabolic fate of related quinazolines [].

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2,4-triazol-1-ylmethyl)quinoline -3-carboxylate (TAK-603)

Compound Description: This compound is a disease-modifying antirheumatic drug (DMARD) currently undergoing clinical trials []. Its 4-(4-hydroxy-3-methoxyphenyl) derivative (M-I) displays anti-inflammatory activity in adjuvant arthritic rat models, though slightly less potent than TAK-603 [].

Relevance: While TAK-603 is a quinoline derivative, not a quinazoline, its structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution pattern and the presence of a nitrogen-containing heterocycle at position 2, highlights the potential for shared or related pharmacological activities between these classes. Its development as a DMARD suggests avenues for exploring the therapeutic potential of ML314 beyond its current focus on the NTR1 receptor [].

4-Amino-6,7-dimethoxy-2(4-heterocyclylpiperazin-1-yl)quinazolines

Compound Description: This series of compounds displays potent and selective α1-adrenoceptor antagonist activity in vitro, comparable to and in some cases exceeding that of prazosin []. The specific heterocycles at the 4-position of the piperazine ring greatly influence their antihypertensive activity in vivo [].

Relevance: This series of compounds, including the highly potent dimethoxytriazine derivative (Ki = 8 x 10(-11) M), underscores the significance of the 6,7-dimethoxyquinazoline core and the piperazine substituent for α1-adrenoceptor antagonism. This series provides valuable insights for understanding the structure-activity relationships of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), even though ML314 targets a different receptor and exhibits a distinct biased agonism profile [].

4-amino-6,7-dimethoxy-2-[4-(furo-2il)- piperazine-1-il -quinazoline

Compound Description: This compound represents a key intermediate in a specific synthetic route for producing prazosin, a widely used α1-adrenoceptor antagonist [].

Relevance: This compound's structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) highlights the shared 6,7-dimethoxyquinazoline core and the 4-(2-furoyl)piperazine moiety, commonly found in α1-adrenoceptor antagonists. It demonstrates the adaptability of this structural motif for targeting various receptors, even with different pharmacological activities [].

4-(3’-bromo-4’hydroxylphenyl)-amino-6,7-dimethoxyquinazoline (WHI-P154)

Compound Description: This novel quinazoline derivative exhibits potent cytotoxic activity against U373 and U87 human glioblastoma cell lines, inducing apoptosis at micromolar concentrations. Conjugation to recombinant human epidermal growth factor (EGF) significantly enhances its antiglioblastoma activity and selectivity [, ].

Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), contains the 6,7-dimethoxyquinazoline core, demonstrating the broad potential of this scaffold for different therapeutic applications. Notably, its efficacy against glioblastoma highlights the potential for exploring anticancer activity within the quinazoline class, even though ML314's current focus lies in neurotensin receptor modulation [, ].

4-(2-fluoroethyl)-N-[4-[4-(2-methoxyphenyl)piperazin-1-yl]butyl]benzamide (WC 44)

Compound Description: WC 44, a full D3 dopamine receptor agonist, effectively delays the onset and reduces the frequency and total number of involuntary head twitches induced by 2,5-dimethoxy-4-iodoamphetamine (DOI) in mice [].

Relevance: Although structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), WC 44 shares the 4-(2-methoxyphenyl)piperazine moiety. This common structural element suggests potential overlapping pharmacological effects, particularly in the central nervous system, despite targeting different receptors (D3 vs. NTR1). WC 44's effectiveness in modulating involuntary movements might encourage further investigation into the potential therapeutic applications of ML314 for movement disorders [].

N-(4-(4-(4-methoxyphenyl)piperazin-1-yl)butyl)-4-(thiophen-3-yl)benzamide (WW-III-55)

Compound Description: WW-III-55 is a partial D3 dopamine receptor agonist that exhibits similar effects to WC 44 in reducing DOI-induced head twitches in mice [].

Relevance: Although structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), WW-III-55 demonstrates the pharmacological relevance of the piperazine moiety within different chemical scaffolds for targeting the dopamine system. This observation, alongside the similar activity profile to WC 44, reinforces the importance of considering the piperazine substituent in exploring the broader pharmacological potential of ML314 [].

6,7-dihydro-5H-pyrazolo[1,2-a]pyrazole-1-ones

Compound Description: This broad class of compounds exhibits inhibitory activity against the release of inflammatory cytokines from cells []. Their structures are highly diverse, with various substitutions possible at multiple positions.

Relevance: Although not directly related to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) structurally, the inclusion of this compound class emphasizes the broader context of drug discovery efforts targeting inflammatory processes. While ML314's current focus is on the neurotensin system, the prevalence of quinazoline and related heterocyclic scaffolds in anti-inflammatory drug development suggests potential alternative therapeutic applications for ML314 or its analogs [].

Ethyl 4-(3,4-dimethoxyphenyl)-6,7-dimethoxy-2-(1,2, 4-triazol-1-yl-methyl)quinoline-3-carboxylate (12d)

Compound Description: This quinoline derivative exhibits potent anti-inflammatory effects in adjuvant arthritic (AA) rat models []. Notably, it preferentially inhibits IFN-gamma production by Th1-type clones over IL-4 production by Th2-type clones, suggesting a specific immunomodulatory action [].

Relevance: Although belonging to the quinoline class, not quinazoline, 12d shares structural features with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution and the presence of a nitrogen-containing heterocycle on the 2-position side chain. This similarity, combined with 12d's potent anti-inflammatory activity and specific Th1 cytokine suppression, offers valuable insights for exploring the potential of ML314 or its analogs in treating inflammatory conditions [].

N-(9-{2-[(4-{2-[3-(5-chlorofuran-2-yl)-4-phenylisoxazol-5-yl]acetamido}butyl)carbamoyl]phenyl}-6-(ethylamino)-2,7-dimethyl-3H-xanthen-3-ylidene)ethanaminium chloride (Compound 8)

Compound Description: This isoxazole-based compound displays selective inhibitory activity against COX-1, an enzyme involved in prostaglandin synthesis. It also interacts with P-glycoprotein, an efflux pump responsible for drug transport [].

Relevance: While structurally dissimilar to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), Compound 8 highlights the importance of exploring isoxazole-based scaffolds for developing COX inhibitors. Its COX-1 selectivity and P-glycoprotein interaction provide valuable information for considering potential off-target effects and pharmacokinetic properties when designing new quinazoline-based inhibitors with possible anti-inflammatory activities, expanding upon the known applications of the quinazoline scaffold in this area [].

2-[3,4-bis(4-methoxyphenyl)isoxazol-5-yl]-1-[6,7-dimethoxy-3,4-dihydroisoquinolin-2-(1H)-yl]ethanone (Compound 17)

Compound Description: This compound is a potent and selective COX-2 inhibitor, showing activity in the sub-micromolar range. It also exhibits interaction with P-glycoprotein, similar to Compound 8 [].

Relevance: While structurally different from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), Compound 17 shares the 6,7-dimethoxy substitution pattern with ML314. This shared feature, along with its potent COX-2 inhibition, suggests that exploring modifications around the 6,7-dimethoxyquinazoline core might yield compounds with potent anti-inflammatory activity, expanding the potential applications of this chemical scaffold [].

(1‐benzyl‐4‐piperidyl)[6,7‐dimethoxy‐2‐(4‐methyl‐1,4‐diazepin‐1‐yl)‐4‐quinazolinyl]amine (BIX01294)

Compound Description: BIX01294 is known for its potent inhibitory activity against human G9a histone lysine methyltransferases (HKMTs) []. It also exhibits potent in vitro and in vivo antimalarial activity, demonstrating dose-dependent effects on histone methylation in malarial parasites [].

Relevance: This compound possesses the 6,7-dimethoxyquinazoline core and demonstrates the versatility of this scaffold for developing inhibitors targeting various enzymes, including HKMTs, which play crucial roles in epigenetic regulation. The antimalarial activity of BIX01294, particularly its effect on histone methylation, offers a valuable reference point for investigating potential antimalarial applications of 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314) or its analogs, expanding the scope of therapeutic applications for this class of compounds [].

N-{4-[(6,7-dimethoxy-4-quinolyl)oxy]-2-methoxyphenyl}-N′-[1-(1,3-thiazole-2-yl)ethyl]urea (Ki20227)

Compound Description: Ki20227 is an orally active and selective inhibitor of the c-Fms tyrosine kinase, the receptor for macrophage colony-stimulating factor (M-CSF). It effectively inhibits M-CSF-dependent reactions in vitro and suppresses disease progression in a collagen-induced arthritis (CIA) mouse model []. Notably, it reduces inflammatory cell infiltration and bone destruction in vivo [].

Relevance: While Ki20227 is a quinoline derivative, its structural similarity to 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), particularly the 6,7-dimethoxy substitution, highlights the potential for shared or related pharmacological activities between these classes. Its potent anti-inflammatory and anti-osteolytic effects in the CIA model suggest further exploration of ML314 or its analogs for treating inflammatory and bone-related diseases [, ].

3-[[4-(2-Methoxyphenyl)piperazin-1-yl]methyl]-5-(methylthio)-2,3-dihydroimidazo[1,2-c]quinazoline (DL-017)

Compound Description: DL-017 displays both α1-adrenoceptor antagonistic and type I antiarrhythmic effects in mammalian cardiac tissues []. Intravenously administered DL-017 induces dose-dependent reductions in heart rate and blood pressure in anesthetized spontaneously hypertensive rats [].

Relevance: This compound, despite being an imidazoquinazoline derivative, shares the 4-(2-methoxyphenyl)piperazin-1-yl moiety with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). This shared structural feature, along with its α1-adrenoceptor antagonism and antiarrhythmic effects, suggests potential overlapping pharmacological activities between these compounds despite their different core structures. This information provides insights into potential cardiovascular effects of ML314 or its analogs [].

4-(3'-chloro-4'-fluoroanilino)-6,7-dimethoxyquinazoline

Compound Description: This compound represents a specific example within a broader class of 4-anilino-6,7-dimethoxyquinazoline derivatives with potential anticancer activity []. This class exhibits a wide range of anti-cancer properties [].

Relevance: This compound, like 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), shares the 6,7-dimethoxyquinazoline core and emphasizes the potential of this scaffold for anticancer drug development. The variation in the aniline substituent demonstrates the ability to fine-tune pharmacological properties within this class. While ML314's current focus lies in modulating neurotensin receptors, this compound's anticancer activity prompts further investigation into the broader therapeutic potential of ML314 and its analogs [].

3−((4−(2−methoxyphenyl)piperazin−1−yl)methyl)−2,3−dihydroimidazo(1,2−c)quinazolin−5(6H)‐one (DC−015)

Compound Description: DC-015 is a novel, potent, and highly selective α1-adrenoceptor antagonist demonstrating competitive antagonism of phenylephrine-induced vasocontraction in rat thoracic aorta [, ]. Intravenous administration of DC-015 induces dose-dependent reductions in mean arterial pressure in spontaneously hypertensive rats [].

Relevance: Although an imidazoquinazoline derivative, DC-015 shares the 4-(2-methoxyphenyl)piperazin-1-yl substituent with 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314). This common moiety, along with its potent and selective α1-adrenoceptor antagonism, suggests potential overlapping pharmacological activities and cardiovascular effects, despite the difference in their core structures. This knowledge can inform further exploration of ML314 and its potential impact on the cardiovascular system [, ].

4-amino-2-(4-butyryl-hexahydro-1H-1,4-diazepin-1-yl)-6,7-dimethoxy-quinazoline (bunazosin)

Compound Description: Bunazosin, an α1-blocker, has demonstrated protective effects against reperfusion injury in canine hearts. It prevents the development of reperfusion arrhythmias and mitigates mitochondrial dysfunction associated with reperfusion [].

Relevance: Though structurally distinct from 2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline (ML314), bunazosin possesses the 6,7-dimethoxyquinazoline core, emphasizing the potential for this scaffold to interact with various targets beyond the neurotensin system. Bunazosin's protective effects on the cardiovascular system, particularly in the context of reperfusion injury, highlight the need to consider potential cardiovascular implications of ML314 and its analogs [].

Properties

CAS Number

1448895-09-7

Product Name

2-Cyclopropyl-6,7-dimethoxy-4-(4-(2-methoxyphenyl)piperazin-1-yl)quinazoline

IUPAC Name

2-cyclopropyl-6,7-dimethoxy-4-[4-(2-methoxyphenyl)piperazin-1-yl]quinazoline

Molecular Formula

C24H28N4O3

Molecular Weight

420.5

InChI

InChI=1S/C24H28N4O3/c1-29-20-7-5-4-6-19(20)27-10-12-28(13-11-27)24-17-14-21(30-2)22(31-3)15-18(17)25-23(26-24)16-8-9-16/h4-7,14-16H,8-13H2,1-3H3

InChI Key

SWEOAXMICIJCQC-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=NC(=NC4=CC(=C(C=C43)OC)OC)C5CC5

Solubility

Soluble in DMSO, not in water

Synonyms

ML 314; ML-314; ML314.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.